Ethyl 4-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzoate
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Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H23NO2/c1-4-19-15 (18)13-5-7-14 (8-6-13)17-11-9-16 (2,3)10-12-17/h5-8H,4,9-12H2,1-3H3
. This indicates that the compound has a molecular weight of 261.36 .
Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 88 - 90 degrees Celsius .
Scientific Research Applications
Antimicrobial Activity
Research into compounds with structural similarities to Ethyl 4-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzoate has shown promising antimicrobial properties. A study by Ghorab et al. (2017) synthesized a series of compounds evaluated for their antibacterial and antifungal activities against a variety of pathogens. The study found certain derivatives to display interesting antimicrobial activities, with compounds showing potent activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting potential applications in developing new antimicrobial agents Ghorab, M., Soliman, A. M., Alsaid, M., & Askar, A. (2017). Arabian Journal of Chemistry.
Chemical Synthesis and Characterization
The synthesis and characterization of compounds structurally related to Ethyl 4-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzoate have been explored in several studies. For instance, Xing and Nan (2005) discussed the crystal structure of a related compound, providing insights into its molecular geometry and intermolecular interactions, which could inform the design of new chemical entities with enhanced properties Xing, J.-D., & Nan, Z. (2005). Acta Crystallographica Section E: Crystallographic Communications.
Materials Science Applications
Compounds with similarities to Ethyl 4-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzoate have also been investigated for their potential applications in materials science. Abdel-Rahman et al. (2023) synthesized a series of polyamide-conductive polymers based on different aromatic moieties, including derivatives structurally related to the compound of interest. These materials were explored for their use in modifying electrodes for electrochemical sensing applications, demonstrating the versatility of these compounds in developing new materials for technological applications Abdel-Rahman, M., El-said, W., Sayed, E. M., & Abdel-Wahab, A. (2023). Surfaces.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
ethyl 4-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S/c1-4-30-23(27)19-5-9-20(10-6-19)24-22(26)18-7-11-21(12-8-18)31(28,29)25-14-16(2)13-17(3)15-25/h5-12,16-17H,4,13-15H2,1-3H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHUTYLRVRVMRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(CC(C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzoate |
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